4-Dehydroxy-5-hydroxy Ritonavir

Description

BenchChem offers high-quality 4-Dehydroxy-5-hydroxy Ritonavir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dehydroxy-5-hydroxy Ritonavir including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

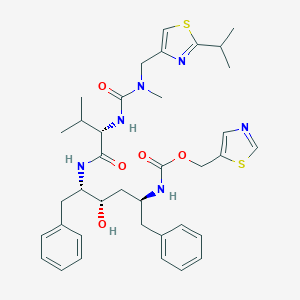

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNXMJYSOAQBMK-XGKFQTDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174138 |

Source

|

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202816-62-4 |

Source

|

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITONAVIR 4-HYDROXY ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, an antiretroviral agent, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV/AIDS. Its clinical utility extends beyond its intrinsic antiviral activity, as it is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is widely exploited to "boost" the plasma concentrations of other co-administered antiretroviral drugs. The metabolism of Ritonavir is complex, leading to the formation of several metabolites. Among these, hydroxylated forms are of significant interest. This technical guide provides an in-depth exploration of the core differences between Ritonavir and a specific hydroxylated derivative, 4-Dehydroxy-5-hydroxy Ritonavir. This guide will delve into their structural distinctions, metabolic pathways, and the implications of these differences for pharmacological activity, framed within the context of drug development and metabolism studies.

Introduction to Ritonavir: A Dual-Acting Therapeutic Agent

Ritonavir is a peptidomimetic inhibitor of the HIV-1 and HIV-2 proteases, crucial enzymes for the viral life cycle.[1][2] By binding to the active site of the HIV protease, Ritonavir prevents the cleavage of viral Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[3] This ultimately leads to a reduction in viral load.

Beyond its role as a direct-acting antiviral, Ritonavir is a powerful inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[2][4] This inhibition is mechanism-based, meaning Ritonavir is converted by CYP3A4 into a reactive intermediate that irreversibly binds to the enzyme, inactivating it.[5] This potent inhibitory effect is harnessed to increase the systemic exposure of other HIV protease inhibitors that are substrates of CYP3A4, a strategy known as "pharmacokinetic enhancement" or "boosting".[6]

Structural Elucidation: Ritonavir vs. 4-Dehydroxy-5-hydroxy Ritonavir

The fundamental difference between Ritonavir and 4-Dehydroxy-5-hydroxy Ritonavir lies in the hydroxylation of the core chemical structure.

Ritonavir: The chemical structure of Ritonavir is characterized by a central hydroxyethylamine core. Its IUPAC name is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.[4]

4-Dehydroxy-5-hydroxy Ritonavir: This compound is a specific stereoisomer of a hydroxylated Ritonavir metabolite. As its name suggests, the hydroxyl group at the 4-position of the hexan-2-yl moiety in Ritonavir is absent and a hydroxyl group is present at the 5-position. The IUPAC name for this compound is 1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.[7] This compound is also cataloged as a known impurity of Ritonavir.[1]

Table 1: Chemical and Structural Comparison

| Property | Ritonavir | 4-Dehydroxy-5-hydroxy Ritonavir |

| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | C₃₇H₄₈N₆O₅S₂ |

| Molecular Weight | 720.94 g/mol | 720.95 g/mol |

| CAS Number | 155213-67-5 | 202816-62-4 |

| Key Structural Feature | Hydroxyl group at the 3-position of the hexan-2-yl core | Hydroxyl group at the 4-position of the hexan-2-yl core |

Metabolic Fate of Ritonavir: The Genesis of Hydroxylated Metabolites

Ritonavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 system. CYP3A4 is the major enzyme involved, with a minor contribution from CYP2D6.[8][9] The metabolic pathways are diverse and include:

-

Oxidation: This is a major route of metabolism. The isopropylthiazole oxidation metabolite, known as M2 or hydroxy ritonavir , is the principal metabolite.[6][8]

-

N-demethylation

-

Cleavage of the thiazole rings

The formation of hydroxylated metabolites like 4-Dehydroxy-5-hydroxy Ritonavir is a direct consequence of this oxidative metabolism.

Caption: Simplified metabolic pathways of Ritonavir.

Comparative Pharmacological Profile: Knowns and Unknowns

A critical aspect for drug development professionals is understanding how structural modifications, such as metabolism, impact the pharmacological profile of a drug.

Antiviral Activity

-

Ritonavir: Possesses potent activity against HIV protease.[3]

-

M2 Metabolite (Hydroxy Ritonavir): Studies have shown that the major M2 metabolite retains antiviral activity similar to that of the parent compound, Ritonavir.[6][8] However, its plasma concentrations are significantly lower, suggesting a limited contribution to the overall antiviral effect in vivo.[6]

-

4-Dehydroxy-5-hydroxy Ritonavir: There is a notable lack of publicly available data on the specific antiviral potency of 4-Dehydroxy-5-hydroxy Ritonavir. As it is primarily classified as an impurity, it has not been extensively studied for its therapeutic efficacy.

CYP3A4 Inhibition

-

Ritonavir: A potent, mechanism-based inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic enhancer.[2][4]

-

M2 Metabolite (Hydroxy Ritonavir): The inhibitory effect of the M2 metabolite on CYP3A4 is not well-documented in readily available literature. Generally, the addition of a hydroxyl group can increase the polarity of a molecule, which may alter its binding affinity for the enzyme's active site.

-

4-Dehydroxy-5-hydroxy Ritonavir: Similar to its antiviral activity, the CYP3A4 inhibitory potential of 4-Dehydroxy-5-hydroxy Ritonavir has not been extensively characterized.

Experimental Protocols for Comparative Analysis

To definitively elucidate the differences between Ritonavir and its hydroxylated metabolites, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Study Using Human Liver Microsomes

This experiment aims to characterize the formation of hydroxylated metabolites and determine the kinetic parameters.

Methodology:

-

Incubation: Incubate Ritonavir (at various concentrations) with human liver microsomes (HLMs) in the presence of a NADPH-regenerating system.

-

Time Points: Collect aliquots at multiple time points.

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the disappearance of Ritonavir and the formation of 4-Dehydroxy-5-hydroxy Ritonavir and other metabolites.

-

Enzyme Kinetics: Determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of the metabolite.

Caption: Workflow for in vitro metabolism studies.

Comparative Potency Assays

HIV Protease Inhibition Assay:

-

Utilize a commercially available HIV protease activity assay kit.

-

Test a range of concentrations of both Ritonavir and synthetically prepared 4-Dehydroxy-5-hydroxy Ritonavir.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

CYP3A4 Inhibition Assay:

-

Use a fluorescent probe substrate for CYP3A4 (e.g., dibenzylfluorescein).

-

Incubate human liver microsomes with the probe substrate in the presence of varying concentrations of Ritonavir and 4-Dehydroxy-5-hydroxy Ritonavir.

-

Measure the fluorescence of the metabolized product to determine the extent of CYP3A4 inhibition and calculate the IC₅₀ for each compound.

Conclusion and Future Directions

While Ritonavir's pharmacology is well-established, the specific roles of its metabolites are less understood. The major hydroxylated metabolite, M2, appears to retain some antiviral activity. For 4-Dehydroxy-5-hydroxy Ritonavir, a known impurity, there is a clear gap in the scientific literature regarding its pharmacological profile.

For drug development professionals, understanding the complete metabolic and pharmacological landscape of a drug is paramount. The presence of impurities with potential biological activity can have implications for both safety and efficacy. Further research, following the experimental protocols outlined, is necessary to fully characterize 4-Dehydroxy-5-hydroxy Ritonavir. Such studies would provide valuable insights into the structure-activity relationships of Ritonavir and its derivatives, potentially informing the design of future protease inhibitors with improved metabolic stability and pharmacological profiles.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 392622, Ritonavir. Retrieved from [Link]

-

Pharmaffiliates. Ritonavir - Impurity N. Retrieved from [Link]

-

RxReasoner. Ritonavir Pharmacology. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. Ritonavir impurity 1. Retrieved from [Link]

-

MDPI. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications. Retrieved from [Link]

-

MDPI. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. Retrieved from [Link]

-

Manasa Life Sciences. Ritonavir EP Impurity - I. Retrieved from [Link]

-

National Institutes of Health. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo. Retrieved from [Link]

-

Semantic Scholar. Ritonavir: Clinical Pharmacokinetics and Interactions with Other Anti-HIV Agents. Retrieved from [Link]

-

ResearchGate. Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4. Retrieved from [Link]

-

National Institutes of Health. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents. Retrieved from [Link]

-

Wikipedia. Ritonavir. Retrieved from [Link]

-

National Institutes of Health. Metabolomic screening and identification of bioactivation pathways of ritonavir. Retrieved from [Link]

-

National Institutes of Health. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir. Retrieved from [Link]

-

U.S. Food and Drug Administration. Emerging Scientific and Technical Information on Ritonavir. Retrieved from [Link]

-

National Institutes of Health. Comparable Efficacy of Lopinavir/Ritonavir and Remdesivir in Reducing Viral Load and Shedding Duration in Patients with COVID-19. Retrieved from [Link]

-

National Institutes of Health. Interaction of human cytochrome P4503A4 with ritonavir analogs. Retrieved from [Link]

-

National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

-

National Institutes of Health. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. Retrieved from [Link]

-

National Institutes of Health. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects. Retrieved from [Link]

-

National Institutes of Health. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities. Retrieved from [Link]

- Google Patents. US6407252B1 - Process for the synthesis of ritonavir.

-

Pharmaffiliates. Ritonavir-impurities. Retrieved from [Link]

-

PubChemLite. 4-dehydroxy-5-hydroxy ritonavir (C37H48N6O5S2). Retrieved from [Link]

-

ResearchGate. Scheme 1. Synthesis of ritonavir showing the formation of three phenol... Retrieved from [Link]

- Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.

-

National Institutes of Health. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment. Retrieved from [Link]

-

ResearchGate. Biological activity of the following molecule??? Retrieved from [Link]

-

National Institutes of Health. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4. Retrieved from [Link]

-

National Institutes of Health. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ritonavir - Wikipedia [en.wikipedia.org]

- 3. Comparison of safety and efficacy between Nirmatrelvir-ritonavir and molnupiravir in the treatment of COVID-19 infection in patients with advanced kidney disease: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ritonavir Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 7. PubChemLite - 4-dehydroxy-5-hydroxy ritonavir (C37H48N6O5S2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

[1][2]

Executive Technical Summary

4-Dehydroxy-5-hydroxy Ritonavir (also known as Ritonavir Impurity I or Impurity N in various pharmacopeial contexts) is a regioisomer of Ritonavir.[1][2] While it shares the same molecular formula (

-

Primary Classification: Process Impurity / Regioisomer.[2]

-

Pharmacological Status: Pharmacologically inactive (or significantly hypofunctional) regarding HIV protease inhibition; functions as a competitive substrate/inhibitor for CYP3A4 but with altered kinetics.[1][2]

-

Criticality: Its presence serves as a negative control in SAR studies, demonstrating the absolute necessity of the C3/C4 hydroxyl group positioning for transition-state mimicry.[1][2]

Structural Identity & Physicochemical Profile[1][2][3][4][5]

To understand the pharmacological silence of this molecule, one must analyze the structural shift.[2] Ritonavir is designed as a transition-state analogue.[1][2] The hydroxyl group in the parent molecule mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond by HIV protease.

Comparative Data Table

| Feature | Ritonavir (Parent) | 4-Dehydroxy-5-hydroxy Ritonavir |

| CAS Number | 155213-67-5 | 202816-62-4 |

| Molecular Formula | ||

| Hydroxyl Position | C3/C4 (depending on numbering) - Correct Transition State Mimic | C5 - Displaced |

| Stereochemistry | (2S, 3S, 5S) | (3S, 5S, 6S, 9S) - Altered backbone chirality |

| Key Interaction | H-bonds with Asp25/Asp25' catalytic dyad.[1][2] | Steric clash; fails to bridge catalytic aspartates.[2] |

| Solubility | Low (Class IV/II) | Comparable (Highly Lipophilic) |

Structural Visualization (DOT)

The following diagram illustrates the structural divergence and its consequence on binding.

Caption: Comparative mechanism of action showing the failure of the 4-dehydroxy-5-hydroxy isomer to engage the HIV Protease catalytic dyad.

Pharmacological Activity Analysis

HIV Protease Inhibition (Antiviral Potency)

Status: Inactive / Negligible [1][2]

The pharmacological potency of Ritonavir relies entirely on the "Hydroxyl Switch" mechanism . In the active drug, the secondary hydroxyl group is positioned precisely to interact with the aspartic acid residues (Asp25 and Asp25') at the base of the HIV protease active site.[2] This interaction mimics the transition state of the viral polyprotein cleavage.

-

Mechanism of Failure: In 4-Dehydroxy-5-hydroxy Ritonavir, the hydroxyl group is shifted to an adjacent carbon or rearranged sterically.[1][2]

-

Causality: This displacement increases the distance between the ligand's hydroxyl oxygen and the catalytic aspartates beyond the 2.5–3.0 Å required for hydrogen bonding.

-

Result: The binding energy (

) drops significantly, rendering the molecule ineffective as a protease inhibitor (

CYP3A4 Inhibition (Pharmacokinetic Boosting)

Status: Retained but Altered Affinity [1][2]

Ritonavir is currently used primarily as a pharmacokinetic enhancer (booster) due to its potent inhibition of Cytochrome P450 3A4 (CYP3A4).[1][2][3] This activity is driven by:

-

Type II Ligand Binding: The thiazole nitrogen coordinates with the heme iron.

-

Mechanism-Based Inactivation: Metabolic activation leads to irreversible binding.[1][2]

-

Isomer Activity: The 4-Dehydroxy-5-hydroxy isomer retains the thiazole side chains.[1][2] Therefore, it likely retains the ability to bind to the CYP3A4 active site (Competitive Inhibition).[1][2]

-

Difference: However, the backbone geometry affects the "fit" within the CYP3A4 pocket.[2] While it may compete for the active site, the specific orientation required for the suicide inhibition mechanism (metabolic activation) may be compromised.[1][2]

-

Clinical Implication: It acts as a competitive impurity that might compete with Ritonavir for CYP binding but fails to provide the sustained, irreversible inhibition required for the "boosting" effect.[2]

Experimental Protocols: Validating Activity

To confirm the pharmacological profile of this specific isomer, researchers must isolate it from the parent compound and subject it to a comparative enzymatic assay.[2]

Protocol A: FRET-Based HIV Protease Inhibition Assay

This protocol validates the lack of antiviral potency.[1][2]

-

Reagents:

-

Preparation:

-

Execution:

-

Measurement:

-

Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 mins.

-

-

Data Analysis:

Protocol B: CYP3A4 Spectral Binding Assay

This protocol determines if the isomer still binds to the metabolic enzyme.

Synthesis & Formation Pathway[1][2]

Understanding the origin of this isomer is crucial for CMC (Chemistry, Manufacturing, and Controls).[1][2] It typically arises via acyl migration or mis-directed reduction during the synthesis of the core backbone.[1]

Caption: Divergent synthesis pathway showing how thermal stress or pH instability can lead to the formation of the 5-hydroxy regioisomer.[1][2]

References

-

United States Pharmacopeia (USP). Ritonavir: Reference Standards and Impurities.[2][4] USP Monograph.[2]

-

Kempf, D. J., et al. (1995).[1][2] Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability.[1][2] Proceedings of the National Academy of Sciences. [1][2]

-

Sevrioukova, I. F., & Poulos, T. L. (2010).[1][2] Structure and Mechanism of the Complex of Cytochrome P450 3A4 with Ritonavir. Proceedings of the National Academy of Sciences. [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 515815 (Ritonavir) and Isomers.[2] PubChem.[2][5] [1][2]

-

European Directorate for the Quality of Medicines (EDQM). Ritonavir Impurity Standards.[2] European Pharmacopoeia.[2]

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The case of Ritonavir, a cornerstone of antiretroviral therapy, exemplifies this principle. As a potent protease inhibitor, its therapeutic success is intrinsically linked to the purity of the active pharmaceutical ingredient (API). Process-related impurities and degradation products can emerge during synthesis and storage, potentially altering the drug's safety and efficacy profile. This guide provides a comprehensive technical overview of a specific and critical impurity: 4-Dehydroxy-5-hydroxy Ritonavir. As a senior application scientist, my objective is to dissect the multifaceted nature of this impurity, from its molecular identity and formation to its analytical characterization and control. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, empowering researchers and drug development professionals with actionable insights.

Unveiling the Impurity: Chemical Identity and Significance

4-Dehydroxy-5-hydroxy Ritonavir, also known as Ritonavir Impurity I, is a structural analogue of the parent drug, Ritonavir.[1] Its chemical identity is defined by a subtle yet significant modification to the core structure of Ritonavir.

Chemical Profile:

| Parameter | Value | Source |

| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | PubChem |

| Molecular Formula | C37H48N6O5S2 | [1] |

| Molecular Weight | 720.94 g/mol | [1] |

| CAS Number | 202816-62-4 | [1] |

The structural difference lies in the hydroxylation pattern of the hexan-2-yl carbamate backbone. In the parent Ritonavir molecule, a hydroxyl group is present at the 3-position. In this impurity, the hydroxyl group at the 4-position is absent (dehydroxy), and a new hydroxyl group is introduced at the 5-position. This seemingly minor alteration can have profound implications for the molecule's three-dimensional conformation, polarity, and, consequently, its biological activity and toxicological profile.

The significance of controlling this impurity stems from the stringent requirements set by regulatory bodies like the FDA and EMA. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present above a certain threshold, typically 0.10% for drug substances. Understanding the toxicological potential of such impurities is paramount to ensure the safety of the final drug product.

Genesis of an Impurity: Formation Pathways

The emergence of 4-Dehydroxy-5-hydroxy Ritonavir can be attributed to two primary pathways: as a process-related impurity during synthesis or as a degradation product.

Process-Related Formation

A plausible route involves the use of isomeric starting materials or intermediates. The synthesis of the core amino alcohol fragment of Ritonavir is a critical step where stereochemistry is established. Any deviation from the desired stereoisomer or the presence of isomeric precursors could lead to the formation of 4-Dehydroxy-5-hydroxy Ritonavir. A patent describing the synthesis of Ritonavir isomer impurities suggests that by using different stereoisomers of phenylalanine as a starting material, various chiral isomers of the final product can be prepared.[2] This highlights the critical importance of controlling the stereochemistry of raw materials and intermediates throughout the manufacturing process.

Degradation Pathway

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light.[3][4][5] These studies help in identifying potential degradation products that could form during the shelf life of the drug product.

While specific studies detailing the formation of 4-Dehydroxy-5-hydroxy Ritonavir through degradation are not widely published, hydrolysis is a common degradation pathway for ester and carbamate functionalities present in the Ritonavir molecule.[6] It is conceivable that under certain pH and temperature conditions, intramolecular rearrangement or enzymatic degradation (if biological systems are involved) could lead to the observed structural change.

Analytical Characterization: Identifying the Unknown

The unambiguous identification and quantification of 4-Dehydroxy-5-hydroxy Ritonavir require a suite of sophisticated analytical techniques. The availability of a certified reference standard is crucial for method development and validation.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for separating impurities from the main API. A well-developed reversed-phase HPLC or UPLC method is essential for resolving 4-Dehydroxy-5-hydroxy Ritonavir from Ritonavir and other potential impurities.

Protocol: A Self-Validating RP-HPLC Method for Ritonavir Impurity Profiling

This protocol is designed to be a starting point and must be validated according to ICH Q2(R1) guidelines for its intended use.

-

Instrumentation:

-

HPLC or UPLC system with a PDA or UV detector.

-

-

Column:

-

A C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; shorter columns with smaller particle sizes for UPLC) is a common choice for separating Ritonavir and its impurities.

-

-

Mobile Phase:

-

A gradient elution is typically required to resolve all impurities.

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).

-

Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

-

-

Gradient Program (Illustrative):

-

Time (min) | %B

-

---|---

-

0 | 30

-

20 | 70

-

25 | 70

-

26 | 30

-

30 | 30

-

-

Flow Rate: 1.0 mL/min for HPLC (adjust for UPLC).

-

Column Temperature: 30 °C.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh and dissolve the Ritonavir drug substance in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

-

Reference Standard Preparation:

-

Prepare a stock solution of 4-Dehydroxy-5-hydroxy Ritonavir reference standard in the diluent.

-

Prepare a spiked sample by adding a known amount of the impurity stock solution to the Ritonavir sample solution to confirm the peak identity and resolution.

-

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar Ritonavir and its impurities.

-

Gradient Elution: A gradient is necessary to elute both the more polar and less polar impurities within a reasonable run time while maintaining good resolution.

-

Buffered Mobile Phase: A buffer is used to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes.

-

UV Detection at 240 nm: Ritonavir and its structurally similar impurities exhibit significant UV absorbance around this wavelength, providing good sensitivity.

Mass Spectrometry (MS) for Unambiguous Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive identification of impurities. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of the elemental composition of the impurity.

Predicted Mass Spectrometry Data for 4-Dehydroxy-5-hydroxy Ritonavir:

| Adduct | m/z (predicted) |

| [M+H]+ | 721.32002 |

| [M+Na]+ | 743.30196 |

Source: PubChemLite

Tandem mass spectrometry (MS/MS) is used to fragment the impurity ion and obtain a characteristic fragmentation pattern, which serves as a molecular fingerprint. By comparing the fragmentation pattern of the impurity with that of the Ritonavir parent drug, the structural modification can be elucidated. The fragmentation of Ritonavir typically involves cleavage of the amide and carbamate bonds. A detailed analysis of the MS/MS spectrum of 4-Dehydroxy-5-hydroxy Ritonavir would be required to pinpoint the location of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. While obtaining a sufficient quantity of an isolated impurity for NMR analysis can be challenging, it provides unequivocal proof of the structure. 1H and 13C NMR spectra would reveal the precise connectivity of atoms and the chemical environment of each proton and carbon. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to assemble the complete molecular structure. Although specific NMR data for 4-Dehydroxy-5-hydroxy Ritonavir is not publicly available, a comparative analysis with the known NMR spectra of Ritonavir would highlight the key differences in chemical shifts, particularly for the protons and carbons in the vicinity of the altered hydroxyl group.

Toxicological Assessment: Gauging the Risk

The toxicological evaluation of any new impurity is a critical step in ensuring patient safety. In the absence of direct toxicological data for 4-Dehydroxy-5-hydroxy Ritonavir, a risk-based approach is employed.

In Silico Toxicological Prediction

Computational (in silico) toxicology tools can be used to predict the potential toxicity of a molecule based on its structure.[7][8][9] These methods utilize quantitative structure-activity relationship (QSAR) models to correlate chemical structures with toxicological endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity. While in silico predictions are not a substitute for experimental data, they provide a valuable preliminary assessment of the potential risks associated with an impurity and can guide further toxicological testing if necessary. Given the structural similarity to Ritonavir, it is plausible that 4-Dehydroxy-5-hydroxy Ritonavir would share a similar general toxicological profile. However, the altered position of the hydroxyl group could potentially lead to different metabolic pathways and the formation of unique metabolites, which would require further investigation.

Read-Across and Analog Approach

In the absence of specific data, a read-across approach from structurally similar compounds, including the parent drug Ritonavir, can be used to infer potential toxicity. The known toxicological profile of Ritonavir would serve as a baseline for assessing the potential risks of this impurity.

Control Strategies: Ensuring Pharmaceutical Quality

The control of 4-Dehydroxy-5-hydroxy Ritonavir in the final drug substance is achieved through a combination of strategies implemented throughout the manufacturing process.

-

Raw Material Control: Sourcing high-purity starting materials with well-defined stereochemistry is the first line of defense.

-

Process Optimization: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of process-related impurities.

-

Purification: The use of robust purification techniques, such as crystallization, is critical for removing impurities from the final API. The solubility profile of 4-Dehydroxy-5-hydroxy Ritonavir may differ from that of Ritonavir, which can be exploited for its removal.

-

Analytical Monitoring: Implementing the validated analytical methods described earlier for in-process control and final release testing ensures that the level of the impurity is consistently below the established specification limit.

Conclusion: A Commitment to Purity and Safety

The comprehensive understanding and control of impurities like 4-Dehydroxy-5-hydroxy Ritonavir are non-negotiable aspects of modern pharmaceutical science. This guide has provided a detailed technical framework for approaching this specific impurity, from its fundamental chemical properties to the strategic implementation of control measures. By integrating robust analytical methodologies, a thorough understanding of potential formation pathways, and a proactive approach to toxicological assessment, researchers and drug development professionals can ensure the consistent quality and safety of Ritonavir-containing medicines, ultimately safeguarding the well-being of patients who rely on these life-saving therapies.

References

- Ritonavir impurity and prepar

- Journal of Chemical Health Risks. Force Degradation Study of Ritonavir by RP-HPLC Method.

- ResearchGate. Force Degradation Study of Ritonavir by RP-HPLC Method.

- Rao, R. N., Ramachandra, B., Vali, R. M., & Raju, S. S. (2010). LC-MS/MS studies of ritonavir and its forced degradation products. Journal of pharmaceutical and biomedical analysis, 53(4), 833–842.

- Synthesis research and control method of ritonavir isomer impurities. CN102786494A.

- ResearchGate. Force Degradation Study of Ritonavir by RP-HPLC Method.

- Venugopal, N., Reddy, V. B. A., & Madhavi, G. (2015). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir.

- BOC Sciences. Ritonavir And Impurities.

- El-Kimary, E. I., Khamis, E. F., & El-Yazbi, F. A. (2023). Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies. RSC advances, 13(39), 27309–27321.

- Pharmaffili

- de Voogd, F., van der Veldt, A. A. M., & van Leeuwen, R. W. F. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. International journal of molecular sciences, 23(17), 9866.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 392622, Ritonavir.

- The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)

- Records of Natural Products-SI - ACG Public

- Roncaglioni, A., Toropov, A., & Benfenati, E. (2013). In silico methods to predict drug toxicity. Current opinion in pharmacology, 13(5), 801–806.

- ChemicalBook. Ritonavir(155213-67-5) 1H NMR spectrum.

- In Silico Analysis of the Pharmacokinetic and Toxicological Profile of Drugs in Research for the Treatment of COVID-19. (2020). Research, Society and Development, 9(11), e529119450.

- In Silico Analysis of the Pharmacokinetic and Toxicological Profile of Drugs in Research for the Treatment of COVID-19. (2020). Research, Society and Development, 9(11), e529119450.

- In Silico Analysis of the Pharmacokinetic and Toxicological Profile of Drugs in Research for the Treatment of COVID-19. (2020). Research, Society and Development, 9(11), e529119450.

- A kind of prepar

- IN-SILICO MODELLING STUDIES ON RITONAVIR AND LOPINAVIR TO COMBAT COVID-19. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5055-5063.

- United States Biological. 007906 4-Dehydroxy-5-hydroxy Ritonavir CAS: 202816-62-4.

- NP-MRD. 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0189166).

- de Voogd, F., van der Veldt, A. A. M., & van Leeuwen, R. W. F. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. International journal of molecular sciences, 23(17), 9866.

- ResearchGate.

- Kaur, P., Chamberlin, A. R., Poulos, T. L., & Sevrioukova, I. F. (2016). Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4. The Journal of biological chemistry, 291(23), 12195–12206.

- Chen, Y. C., Chen, Y. L., Chi, C. Y., Huang, Y. C., & Tsai, I. L. (2025). Simultaneous determination of nirmatrelvir, ritonavir, and beta-D-N4-hydroxycytidine in human plasma and epithelial lining fluid using LC-MS/MS and its clinical application to compare rates of achieving effective concentrations. Journal of food and drug analysis, 33(1), 1–11.

- 1H, 13C and 15N chemical shift assignment for stem-loop 5a from the 5'UTR of HCoV-229E. (2025). Biomolecular NMR assignments.

- High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. (2023). Molecules, 28(13), 5098.

Sources

- 1. usbio.net [usbio.net]

- 2. CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google Patents [patents.google.com]

- 3. jchr.org [jchr.org]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsdjournal.org [rsdjournal.org]

- 8. rsdjournal.org [rsdjournal.org]

- 9. rsdjournal.org [rsdjournal.org]

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroxylated metabolites of Ritonavir in human plasma. Ritonavir, a potent HIV protease inhibitor, is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes.[1][2][3] Monitoring its metabolic profile is crucial for understanding its pharmacokinetics, drug-drug interactions, and potential toxicities.[4] This protocol provides a detailed, step-by-step guide for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers in drug metabolism and pharmacokinetics (DMPK). The method utilizes a simple protein precipitation for sample cleanup and a reverse-phase C18 column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide is structured to provide not only the procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability in a drug development setting.

Introduction and Scientific Rationale

Ritonavir (RTV) is a cornerstone of highly active antiretroviral therapy (HAART), not only for its direct antiviral activity but also for its potent inhibition of CYP3A4.[2][5] This latter characteristic is leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors.[6] The metabolism of Ritonavir is complex, involving several pathways, including hydroxylation of its isopropyl side chain.[3][7] The resulting hydroxylated metabolites, such as the M2 metabolite, are significant products of its biotransformation.[3]

The specific analyte "4-Dehydroxy-5-hydroxy Ritonavir" suggests a positional isomer of a hydroxylated metabolite. While this exact nomenclature is not standard in the literature, it points to the scientific need for methods that can accurately quantify various hydroxylated forms of the parent drug. The molecular formula of Ritonavir is C37H48N6O5S2, with a molecular weight of 720.94 g/mol .[8][9] Hydroxylation adds an oxygen atom, resulting in a metabolite with the formula C37H48N6O6 S2 and a molecular weight of approximately 736.94 g/mol .

LC-MS/MS is the gold standard for bioanalytical testing due to its high selectivity and sensitivity, allowing for the precise measurement of drug and metabolite concentrations in complex biological matrices like plasma.[10][11] This protocol is developed in accordance with the principles outlined in regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guidance, to ensure data integrity and reliability for pharmacokinetic (PK) studies.[12]

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow, from sample receipt to final data analysis.

Caption: High-level workflow for the bioanalysis of hydroxylated Ritonavir.

Materials and Reagents

-

Analytes: Hydroxylated Ritonavir reference standard, Ritonavir reference standard.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally similar compound such as Saquinavir or Lopinavir can be used.[10][13]

-

Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade).[14]

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Ultrapure water.

-

Biological Matrix: Drug-free human plasma (K2EDTA).

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.

Detailed Protocols

Preparation of Stock and Working Solutions

The careful preparation of stock, calibration curve (CC), and quality control (QC) samples is fundamental to method accuracy.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the reference standards for hydroxylated Ritonavir and the chosen Internal Standard (IS). Dissolve each in a 5 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.[10] Store at 2-8°C for up to six days.[10]

-

Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with a 50:50 (v/v) methanol:water mixture. These solutions will be used to spike into blank plasma to create CC and QC samples.

-

Calibration Curve (CC) Standards: Prepare a series of at least seven non-zero concentrations by spiking the appropriate working solutions into blank human plasma. A typical concentration range for Ritonavir and its metabolites is 5 ng/mL to 5000 ng/mL.[15][16]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (approx. 3x LLOQ)

-

Medium QC (mid-range of the calibration curve)

-

High QC (approx. 80% of the highest calibration standard)

-

Plasma Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[15][17]

-

Aliquot: Pipette 200 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add the internal standard working solution to all samples except for the blank matrix.

-

Precipitate: Add 600 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein removal.[17]

-

Vortex: Vortex each tube vigorously for 5 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 13,000-14,000 x g) for 3-10 minutes to pellet the precipitated proteins.[15][17]

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis. Diluting the supernatant with the initial mobile phase (e.g., 1:1) can improve peak shape.[15]

LC-MS/MS Method Parameters

The following parameters serve as a starting point and must be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions

A C18 stationary phase provides excellent retention for moderately non-polar molecules like Ritonavir and its metabolites, while a gradient elution ensures efficient separation from endogenous matrix components.[18][19]

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18, e.g., Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm)[15] or equivalent. | Provides good retention and peak shape for the analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate.[10][16] | Acid or salt modifier promotes analyte ionization (protonation) in the ESI source. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol.[15][16] | Organic solvent for eluting the analytes from the C18 column. |

| Flow Rate | 0.3 mL/min.[15] | Compatible with standard 2.1 mm ID columns and ESI interfaces. |

| Column Temp. | 35-40 °C.[15][20] | Improves peak shape and reduces viscosity, leading to lower backpressure. |

| Injection Vol. | 5 µL.[15] | A small volume is sufficient for sensitive detection and minimizes potential matrix effects. |

| Gradient Elution | Time (min) | %B |

| 0.0 | 40 | |

| 3.0 | 95 | |

| 4.0 | 95 | |

| 4.1 | 40 | |

| 6.0 | 40 |

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, which is highly effective for protonating nitrogen-containing compounds like Ritonavir.[20] The principle of Multiple Reaction Monitoring (MRM) provides exceptional selectivity.

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective detection.

The table below lists the proposed MRM transitions. The transitions for Hydroxylated Ritonavir are predicted based on the known fragmentation of the parent drug. The most intense and stable fragment is typically chosen as the quantifier, with a second fragment used as a qualifier for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (CE) | Declustering Potential (DP) |

| Ritonavir (Reference) | 721.3[21] | 296.1[6][20] | 426.1[21] | ~25 V[20] | ~65 V[20] |

| Hydroxylated Ritonavir | 737.3 | 296.1 | 442.1 | Optimize | Optimize |

| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific | Optimize | Optimize |

-

Rationale for Hydroxylated RTV Fragments: The precursor ion is [M+H]+ (736.94 + 1 ≈ 737.3). The fragment m/z 296.1 corresponds to a stable part of the molecule unlikely to be affected by hydroxylation on the opposite end. The fragment m/z 426.1 from Ritonavir contains the site of hydroxylation; therefore, its mass is expected to shift by +16 amu to m/z 442.1. These predicted transitions must be confirmed by infusing the reference standard.

General MS Source Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

IonSpray Voltage: ~5500 V[20]

-

Source Temperature: ~400 °C[20]

-

Curtain Gas: ~30 psi

-

Nebulizer Gas (GS1) / Heater Gas (GS2): ~50 psi / ~50 psi[20]

Method Validation

To ensure the method is fit for purpose, it must be validated according to regulatory guidelines.[12][22][23] The following parameters should be assessed.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using ≥6 blank matrix lots.[20] | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte. |

| Linearity & Range | Assessed by analyzing calibration curves on at least three separate occasions. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Intra- and inter-day analysis of QC samples (n≥5) at LLOQ, LQC, MQC, and HQC levels. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[24] |

| Matrix Effect | Assesses the suppression or enhancement of ionization by co-eluting matrix components. | IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.[19] |

| Recovery | The efficiency of the extraction procedure. Compares analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and reproducible, although 100% recovery is not required. |

| Stability | Analyte stability in plasma under various conditions: freeze-thaw cycles, bench-top, long-term storage (-70°C), and post-preparative stability. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method to quantify hydroxylated metabolites of Ritonavir in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, coupled with the rationale for key parameter choices, offer a reliable starting point for any bioanalytical laboratory. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data suitable for supporting pharmacokinetic assessments in drug development programs.

References

-

Chen, X., et al. (2018). Metabolomic screening and identification of bioactivation pathways of ritonavir. Journal of Biological Chemistry. Available at: [Link]

-

Dr.Oracle. (2025). What is the primary metabolism pathway of Paxlovid (nirmatrelvir and ritonavir)? Dr.Oracle. Available at: [Link]

-

Rao, R. N., et al. (2010). LC–MS/MS studies of ritonavir and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833-842. Available at: [Link]

- Lipiński, M., et al. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavirin in human plasma using liquid chromatography – ion trap mass spectrometry. European Journal of Translational and Clinical Medicine, 4(2), 60-67.

-

Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences, 107(43), 18422-18427. Available at: [Link]

-

Loos, N. H., et al. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? International Journal of Molecular Sciences, 23(17), 9883. Available at: [Link]

-

Loos, N. H., et al. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. Encyclopedia MDPI. Available at: [Link]

-

Lipiński, M., et al. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavirin human plasma using liquid chromatography – ion trap mass spectrometry. European Journal of Translational and Clinical Medicine. Available at: [Link]

-

Rezk, N. L., et al. (2012). Simultaneous Quantitation of HIV-Protease Inhibitors Ritonavir, Lopinavir and Indinavir in Human Plasma by UPLC. Journal of Chromatographic Science, 50(4), 327-335. Available at: [Link]

-

Singh, S., et al. (2013). LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir. Journal of Pharmaceutical and Biomedical Analysis, 75, 150-161. Available at: [Link]

-

Rao, R. N., et al. (2010). LC-MS/MS studies of ritonavir and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

van den Berg, M., et al. (2019). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of Mass Spectrometry, 54(12), 921-945. Available at: [Link]

-

Li, Y., et al. (2024). A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Patel, J., et al. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Kumar, A., et al. (2014). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 58(4), 2038-2044. Available at: [Link]

-

Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

-

Veerland, J. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]

-

ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at: [Link]

-

Shchukin, V. V., et al. (2023). Simultaneous Determination of Nirmatrelvir and Ritonavir in Human Plasma by HPLC-MS/MS. ResearchGate. Available at: [Link]

-

Patel, J., et al. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. R Discovery. Available at: [Link]

-

d'Avolio, A., et al. (2007). Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection. Journal of Chromatography B, 859(2), 234-240. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). RITONAVIR 4-HYDROXY ISOMER. gsrs. Available at: [Link]

-

Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at: [Link]

-

Seetaramaiah, K., et al. (2012). SPECTROPHOTOMETRIC DETERMINATION OF RITONAVIR IN BULK AND PHARMACEUTICAL FORMULATION. TSI Journals. Available at: [Link]

-

PubChemLite. (n.d.). 4-dehydroxy-5-hydroxy ritonavir (C37H48N6O5S2). Available at: [Link]

-

ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]

-

Ukaaz Publications. (2025). Analytical method development and validation for the simultaneous estimation of lopinavir and ritonavir by RP-HPLC method in tab. Available at: [Link]

-

Gpatindia. (2020). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Ritonavir. Available at: [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. journals.asm.org [journals.asm.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Ritonavir CAS#: 155213-67-5 [m.chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. impactfactor.org [impactfactor.org]

- 11. nebiolab.com [nebiolab.com]

- 12. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 13. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tsijournals.com [tsijournals.com]

- 15. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. academic.oup.com [academic.oup.com]

- 21. European Journal of Translational and Clinical Medicine [ejtcm.gumed.edu.pl]

- 22. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 23. researchgate.net [researchgate.net]

- 24. ukaazpublications.com [ukaazpublications.com]

Introduction

Ritonavir (RTV) is an antiretroviral protease inhibitor critical in the management of HIV/AIDS, primarily used as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Accurate quantification of Ritonavir and its metabolites in biological matrices, such as human plasma, is essential for therapeutic drug monitoring, pharmacokinetic studies, and drug development. However, the inherent complexity of plasma presents a significant analytical challenge, necessitating a robust sample preparation method to remove interfering endogenous components like proteins and phospholipids.[3]

Solid Phase Extraction (SPE) is a highly effective and widely adopted technique for sample clean-up, offering significant advantages over methods like protein precipitation and liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[4][5] This application note details a comprehensive and validated SPE protocol for the efficient extraction of Ritonavir and its primary metabolites from human plasma, ensuring high recovery and reproducibility for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Rationale & Experimental Design

The selection of an appropriate SPE sorbent and the optimization of the protocol are dictated by the physicochemical properties of the target analytes. Ritonavir is a large, lipophilic molecule (Molecular Weight: 720.9 g/mol , log D = 4.3) and a weak base with pKa values of 1.8 and 2.6.[1][6][7] Its major metabolites, including the isopropylthiazole oxidation product (M2), are formed through processes like hydroxylation and dealkylation, which generally increase the polarity of the parent compound.[1][2][8]

Given these properties, a reversed-phase SPE mechanism is the most appropriate choice. Polymeric, water-wettable sorbents such as Hydrophilic-Lipophilic Balanced (HLB) copolymers are particularly well-suited for this application. These sorbents provide excellent retention for a broad range of compounds, from hydrophobic to moderately polar, making them ideal for the simultaneous extraction of Ritonavir and its more polar metabolites.[9][10][11] Furthermore, their water-wettable nature ensures consistent performance even if the sorbent bed runs dry, simplifying the workflow.[9][10]

This protocol utilizes a generic yet highly effective methodology that can be adapted for various polymeric reversed-phase SPE cartridges, such as Waters Oasis HLB or Phenomenex Strata-X.[11][12]

Materials and Reagents

-

SPE Cartridges: Waters Oasis HLB (30 mg, 1 mL), or equivalent polymeric reversed-phase sorbent.

-

Human Plasma: K2-EDTA as anticoagulant.

-

Ritonavir and Metabolite Standards: Certified reference materials.

-

Internal Standard (IS): A structurally similar compound, such as Lopinavir or a stable isotope-labeled Ritonavir.

-

Methanol (MeOH): HPLC or LC-MS grade.

-

Acetonitrile (ACN): HPLC or LC-MS grade.

-

Formic Acid (FA): LC-MS grade.

-

Ammonium Hydroxide (NH₄OH): Reagent grade.

-

Water: Deionized, 18 MΩ·cm or greater.

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

Experimental Protocol

A detailed, step-by-step methodology for the solid phase extraction of Ritonavir and its metabolites from human plasma is provided below.

Sample Pre-treatment

The goal of this step is to precipitate proteins, which can clog the SPE cartridge, and to adjust the sample pH to ensure optimal retention of the analytes on the reversed-phase sorbent.

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

Add 200 µL of 0.1% formic acid in acetonitrile to precipitate plasma proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and add 600 µL of water containing 0.1% formic acid. This dilution reduces the organic content of the sample, ensuring efficient binding to the SPE sorbent.

Solid Phase Extraction Workflow

The following steps outline the SPE procedure using a vacuum manifold.

Caption: Solid Phase Extraction Workflow for Ritonavir and Metabolites.

-

Step 1: Conditioning: Pass 1 mL of methanol through the SPE cartridge. This step wets the sorbent and activates the stationary phase.

-

Step 2: Equilibration: Pass 1 mL of water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. For water-wettable sorbents like Oasis HLB, this step provides robustness, but the sorbent will not de-wet if it goes dry.[9][10]

-

Step 3: Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Step 4: Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences without eluting the analytes of interest.

-

Step 5: Wash 2 (Less Retained Interference Removal): Wash the cartridge with 1 mL of 40% methanol in water. This stronger wash step removes less retained interferences. The increased organic content is not strong enough to elute Ritonavir but may be important for ensuring the more polar metabolites are not prematurely eluted.

-

Step 6: Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile. The high organic strength of the acetonitrile disrupts the hydrophobic interaction between the analytes and the sorbent. The addition of ammonium hydroxide raises the pH, neutralizing the weakly basic Ritonavir and its metabolites, which facilitates their elution.

Post-Elution Processing

-

Step 7: Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Step 8: Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis. This step ensures compatibility with the analytical column and concentrates the sample.

Data Presentation: Expected Performance

The effectiveness of an SPE method is evaluated by its recovery and the reduction of matrix effects.[13][14] While specific data for this exact protocol requires experimental validation, published data for Ritonavir extraction from plasma provides a benchmark for expected performance.

| Parameter | Expected Value | Rationale & References |

| Recovery | >85% | A well-optimized SPE method should yield high and consistent recovery. Published methods for Ritonavir in plasma report recoveries in the range of 85.7% to over 90%.[15][16][17] |

| Matrix Effect | <15% RSD | The primary goal of SPE is to minimize matrix effects (ion suppression or enhancement). The Relative Standard Deviation (RSD) of the matrix factor across different lots of plasma should be less than 15%.[16] |

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The inclusion of an internal standard is critical for ensuring the accuracy and precision of the method. The internal standard, which is added at the beginning of the sample preparation process, experiences the same potential for loss during extraction and any matrix effects during analysis as the target analytes. Consistent internal standard response across a batch of samples provides confidence in the robustness of the extraction procedure. Any significant variability in the internal standard signal would indicate a problem with the extraction for that specific sample.

Conclusion

This application note provides a detailed and scientifically grounded solid phase extraction protocol for the simultaneous quantification of Ritonavir and its metabolites in human plasma. The use of a polymeric reversed-phase sorbent, coupled with a systematic optimization of the wash and elution steps, ensures a clean extract with high analyte recovery and minimal matrix effects. This robust method is suitable for high-throughput applications in clinical and research settings, providing reliable data for pharmacokinetic and therapeutic drug monitoring studies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 392622, Ritonavir. [Link]

-

Dai, Y., et al. (2015). UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Journal of Pharmaceutical and Biomedical Analysis, 102, 355-363. [Link]

-

Waters Corporation. (2012). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Note. [Link]

-

Li, M., et al. (2024). A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19. Molecules, 29(6), 1234. [Link]

-

Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

-

Phenomenex Inc. Optimized SPE for Prescribed Drugs with Strata™-X. [Link]

-

Phenomenex Inc. Strata-X Solid Phase Extraction (SPE) Products. [Link]

-

Phenomenex Inc. Strata-X SPE Products for Extraction. [Link]

-

Scribd. Physicochemical Properties of Ritonavir. [Link]

-

Agilent Technologies. Bond Elut PPL SPE Cartridges and VersaPlates. [Link]

-

Phenomenex Inc. Keep it Clean with Strata™-X. [Link]

-

OneLab. Oasis HLB SPE method development using the 20 bottle approach - Protocol. [Link]

-

Ma, Q., et al. (2016). Metabolomic screening and identification of bioactivation pathways of ritonavir. Drug Metabolism and Disposition, 44(8), 1255-1265. [Link]

-

Waters Corporation. Oasis Sample Preparation Products. [Link]

-

Biocompare. Strata-X Solid Phase Extraction from Phenomenex. [Link]

-

Waters Corporation. (2022). A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. Waters Application Note. [Link]

-

Agilent Technologies. (2011). Bond Elut Plexa Solid Phase Extraction Cartridges. Agilent Technologies Technical Overview. [Link]

-

ResearchGate. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. [Link]

-

B&V NI Srl. Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. [Link]

-

Agilent Technologies. Sample preparation solutions. Technical resource document. [Link]

-

Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 50(5-6), 245-254. [Link]

-

Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. [Link]

-

Law, D., et al. (2001). Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions. Journal of Pharmaceutical Sciences, 90(8), 1015-1025. [Link]

-

David, A., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 34. [Link]

-

ResearchGate. Ritonavir and its four major metabolites, which are M1 (deacylation), M2 (hydroxylation), and M11 (N-dealkylation) formed by CYP3A4 and/or CYP3A5. [Link]

Sources

- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - CA [thermofisher.com]

- 6. scribd.com [scribd.com]

- 7. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. waters.com [waters.com]

- 11. lcms.cz [lcms.cz]

- 12. Strata-X Solid Phase Extraction (SPE) Products | Phenomenex [phenomenex.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. biotage.com [biotage.com]

- 15. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

[1]

Abstract & Scientific Context

The compound 4-Dehydroxy-5-hydroxy Ritonavir (often designated as Ritonavir Impurity F or the 4-hydroxy isomer in pharmacopoeial contexts) represents a critical positional isomer of the active pharmaceutical ingredient Ritonavir. Structurally, this impurity arises from the "swapping" of the side-chain attachments relative to the central hydroxyl group of the chiral hexane backbone.

In the standard Ritonavir molecule, the hydroxyl group is located at position 3 of the (2S,3S,5S)-1,6-diphenylhexane backbone.[1][2][3] The Valine-Thiazole moiety is attached to the distal amine (N5), while the Thiazole-Carbonate moiety is attached to the proximal amine (N2).[1] In the 4-Dehydroxy-5-hydroxy isomer, this regiochemistry is reversed: the Valine-Thiazole moiety is attached proximal to the hydroxyl group, and the Thiazole-Carbonate is attached distally.[1]

This Application Note details a convergent, stereoselective synthesis of this reference standard. Unlike the industrial route for Ritonavir, which optimizes for the 3-hydroxy congener, this protocol utilizes a differentially protected diamino-alcohol core to enforce the "reverse" regioselectivity required for the impurity standard.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane core.[1][4][5] To achieve the specific regiochemistry of the impurity, we must distinguish between the amine proximal to the hydroxyl (N2) and the amine distal to the hydroxyl (N5).[1]

-

Target Molecule: 4-Dehydroxy-5-hydroxy Ritonavir[1]

-

Key Intermediate: (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane (Compound 1 ).[1]

-

Strategic Divergence:

Pathway Visualization

Caption: Divergent synthesis pathway distinguishing the Target Impurity from the Standard API based on regioselective amine coupling.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Core (Cpd 1): (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.[1]

-

Side Chain A (Cpd 2): N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine.[1][6]

-

Side Chain B (Cpd 3): (5-Thiazolyl)methyl-(4-nitrophenyl)carbonate.[1][5]

-

Coupling Agents: EDC·HCl, HOBt, Diisopropylethylamine (DIPEA).[1]

-

Solvents: DMF (Anhydrous), Ethyl Acetate, Dichloromethane (DCM), TFA.[1]

Step 1: Proximal Coupling (Valine Attachment)

Objective: Attach the Valine-Thiazole moiety to the N2 amine (proximal to the hydroxyl).[1]

-

Preparation: Charge a reaction vessel with Side Chain A (1.1 eq) and dissolve in anhydrous DMF (10 volumes).

-

Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Add Core Compound 1 (1.0 eq) and DIPEA (2.5 eq).[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours. Monitor by HPLC for the consumption of the amine.

-

Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO3, water, and brine.[1] Dry over Na2SO4 and concentrate under vacuum.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Result:Intermediate A (Boc-protected Distal amine, Valine-acylated Proximal amine).[1]

-

Step 2: Distal Deprotection

Objective: Remove the Boc protecting group from the N5 amine (distal to hydroxyl) to allow for the second coupling.[1]

-

Dissolution: Dissolve Intermediate A in DCM (5 volumes).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (2 volumes) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC/MS for complete Boc removal (

mass shift).[1] -

Neutralization: Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO3 solution until the aqueous layer is pH 8.

-

Isolation: Dry the organic layer (Na2SO4) and concentrate to yield Intermediate B (Free Distal Amine) as a white foam.[1] Use immediately in the next step to avoid degradation.

Step 3: Distal Coupling (Carbonate Attachment)

Objective: Attach the Thiazole-Carbonate moiety to the N5 amine.[1]

-

Reaction Setup: Dissolve Intermediate B (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add Side Chain B (Mixed Carbonate) (1.1 eq). Note: This reagent is already activated (p-nitrophenyl ester), so no EDC/HOBt is required.[1]

-

Base Addition: Add DIPEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.

-

Conditions: Stir at 40°C for 4–6 hours. The reaction turns yellow due to the release of p-nitrophenol.

-

Work-up: Dilute with Ethyl Acetate. Wash extensively with 1M NaOH (cold) to remove the p-nitrophenol byproduct (crucial for color removal).[1] Wash with water and brine.[1]

-

Final Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid).